![molecular formula C21H20N2O4 B10808078 Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-](/img/structure/B10808078.png)
Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- is a synthetic compound that belongs to the class of coumarins Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: The compound is explored for its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar core structure but differs in the substituents attached to the piperazine ring.
7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one: Another related compound with variations in the functional groups attached to the chromen-2-one core.
Uniqueness
Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]- is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its methoxyphenyl and piperazine moieties contribute to its unique pharmacological profile, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-19-9-5-3-7-17(19)22-10-12-23(13-11-22)20(24)16-14-15-6-2-4-8-18(15)27-21(16)25/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHLYLGNGAGADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
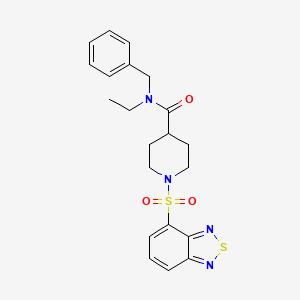
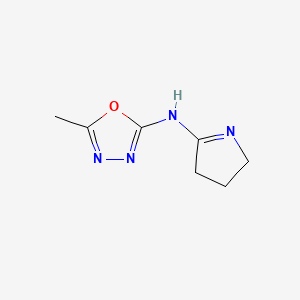

![N-[2-(4-methoxyphenyl)ethyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B10808027.png)
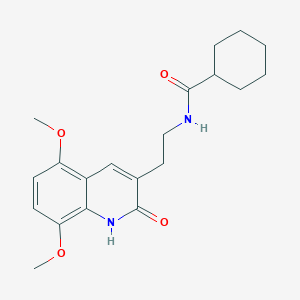
![4-Methyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]chromen-2-one](/img/structure/B10808033.png)
![2-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B10808041.png)
![5-Bromo-N-[2-(2,4-dichlorophenyl)ethyl]-3-pyridinecarboxamide](/img/structure/B10808042.png)
![3-[5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,3-dihydro-3-hydroxy-1-methyl-2H-indol-2-one](/img/structure/B10808048.png)
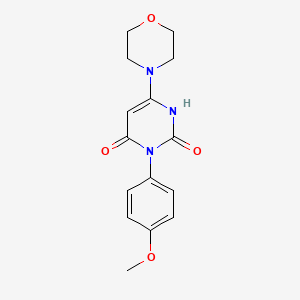
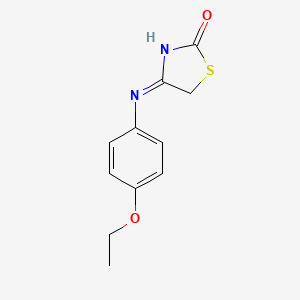
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzoic acid](/img/structure/B10808070.png)
![7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one](/img/structure/B10808085.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10808103.png)
